molecular formula C10H11BrFN B6590856 (S)-(5-Bromo-2-fluorophenyl)(cyclopropyl)methanamine CAS No. 1213185-93-3

(S)-(5-Bromo-2-fluorophenyl)(cyclopropyl)methanamine

Cat. No.: B6590856
CAS No.: 1213185-93-3
M. Wt: 244.10 g/mol
InChI Key: LVFQLBOMQVKLIJ-JTQLQIEISA-N
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Description

Cyclopropylamine compounds are generally used in the synthesis of various organic compounds. They often serve as building blocks in the pharmaceutical industry .


Molecular Structure Analysis

The molecular structure of a compound can be determined by its InChI code. For example, the InChI code for (S)-cyclopropyl (phenyl)methanamine is 1S/C10H13N/c11-10 (9-6-7-9)8-4-2-1-3-5-8/h1-5,9-10H,6-7,11H2/t10-/m1/s1 .


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound can be determined by its molecular weight, physical form, and storage temperature. For example, (S)-cyclopropyl (phenyl)methanamine has a molecular weight of 147.22, is a colorless to yellow liquid, and should be stored at room temperature .

Mechanism of Action

The mechanism of action of a compound depends on its intended use. For example, methenamine, a similar compound, works by hydrolyzing to formaldehyde in an acidic environment (pH<6), which is considered to be highly bactericidal .

Safety and Hazards

The safety and hazards of a compound can be determined by its MSDS (Material Safety Data Sheet). For example, cyclopropyl(pyridin-3-yl)methanamine is toxic if swallowed and can cause skin and eye irritation .

Properties

IUPAC Name

(S)-(5-bromo-2-fluorophenyl)-cyclopropylmethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrFN/c11-7-3-4-9(12)8(5-7)10(13)6-1-2-6/h3-6,10H,1-2,13H2/t10-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVFQLBOMQVKLIJ-JTQLQIEISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(C2=C(C=CC(=C2)Br)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC1[C@@H](C2=C(C=CC(=C2)Br)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrFN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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